![molecular formula C30H34N2O2S B2363994 Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl- CAS No. 851051-41-7](/img/structure/B2363994.png)
Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-
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Description
Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-, also known as N-((1R,2R)-2-((3-(cyclohexa-1,4-dien-1-yl)propyl)amino)-1,2-diphenylethyl)-4-methylbenzenesulfonamide, is a chemical compound . The IUPAC name for this compound is N-[(1R,2R)-2-(3-cyclohexa-1,4-dien-1-ylpropylamino)-1,2-diphenylethyl]-4-methylbenzenesulfonamide.
Scientific Research Applications
Photodynamic Therapy Applications
One of the notable applications of benzenesulfonamide derivatives is in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Benzenesulfonamide derivatives have been explored for their potential anticancer activity. For instance, Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. One of the compounds showed marked anticancer activity, highlighting the potential of these derivatives in cancer therapy (Karakuş et al., 2018).
Antimicrobial and Antifungal Activities
Research has also shown the effectiveness of benzenesulfonamide derivatives in antimicrobial and antifungal applications. Wang, Wan, and Zhou (2010) synthesized a series of novel sulfanilamide-derived 1,2,3-triazole compounds, exhibiting promising antibacterial potency (Wang, Wan, & Zhou, 2010). Additionally, Gupta and Halve (2015) synthesized benzenesulfonamide derivatives that showed potent antifungal activity against various fungi (Gupta & Halve, 2015).
Antibacterial Agents
Benzenesulfonamide derivatives have also been identified as potent antibacterial agents. Abbasi et al. (2015) demonstrated that synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides were effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2015).
Catalysts in Transfer Hydrogenation
In the field of catalysis, Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides. These complexes were effective catalysts in the transfer hydrogenation of acetophenone derivatives, showcasing the versatility of benzenesulfonamide derivatives in catalytic applications (Dayan et al., 2013).
properties
IUPAC Name |
N-[(1R,2R)-2-(3-cyclohexa-1,4-dien-1-ylpropylamino)-1,2-diphenylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2S/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25/h2-5,7-10,13,15-22,29-32H,6,11-12,14,23H2,1H3/t29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNVBFVQVVXMIT-LOYHVIPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,2R)-2-((3-(cyclohexa-1,4-dien-1-yl)propyl)amino)-1,2-diphenylethyl)-4-methylbenzenesulfonamide |
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